molecular formula C23H24N4O4S B15144029 Ripk1-IN-11

Ripk1-IN-11

Cat. No.: B15144029
M. Wt: 452.5 g/mol
InChI Key: CWGYJOVAHWYDTO-UHFFFAOYSA-N
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Description

Ripk1-IN-11 is a small molecule inhibitor that targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial regulator of cell death and inflammation, playing a significant role in various diseases, including neurodegenerative disorders, autoimmune diseases, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-11 involves multiple steps, starting with the preparation of key intermediatesCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ripk1-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .

Scientific Research Applications

Ripk1-IN-11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.

    Biology: Employed in cell-based assays to investigate the role of RIPK1 in cell death and inflammation.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as neurodegenerative disorders, autoimmune diseases, and cancer.

    Industry: Utilized in the development of new drugs targeting RIPK1 and related pathways

Mechanism of Action

Ripk1-IN-11 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the ATP-binding site of RIPK1, which is essential for its kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ripk1-IN-11

This compound is unique due to its high selectivity and potency for RIPK1. It has been shown to effectively inhibit RIPK1-mediated cell death and inflammation in various preclinical models, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

oxan-4-yl N-[5-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2-methylpyridin-3-yl]carbamate

InChI

InChI=1S/C23H24N4O4S/c1-13-19(26-23(29)31-17-6-8-30-9-7-17)10-16(12-24-13)15-4-5-18-20(11-15)32-22(25-18)27-21(28)14-2-3-14/h4-5,10-12,14,17H,2-3,6-9H2,1H3,(H,26,29)(H,25,27,28)

InChI Key

CWGYJOVAHWYDTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4)NC(=O)OC5CCOCC5

Origin of Product

United States

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